

Solubility of Estradiol-d4 in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Estradiol-d4

Cat. No.: B602634

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This technical guide provides a comprehensive overview of the solubility of **Estradiol-d4** in various organic solvents. Due to the limited availability of direct solubility data for the deuterated form, this document primarily relies on the well-established solubility profile of unlabeled estradiol (17 β -estradiol) as a close proxy. The minor structural modification in **Estradiol-d4**—the substitution of four hydrogen atoms with deuterium—is not expected to significantly alter its fundamental solubility characteristics in organic solvents.

Core Data Presentation: Solubility Profile

The following table summarizes the available quantitative and qualitative solubility data for estradiol in common organic solvents. This information is critical for the preparation of stock solutions and for conducting a wide range of in vitro and in vivo studies.

| Organic Solvent | Solubility (Estradiol) | Source(s) |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL, Soluble to 100 mM | [1] [2] |
| Dimethylformamide (DMF) | ≥ 20 mg/mL | [1] [2] |
| Ethanol | ≥ 2.5 mg/mL, Soluble to 75 mM (with gentle warming) | [1] [2] |
| Acetone | Very soluble | [3] [4] |
| Dioxane | Very soluble | [3] [4] |
| Methanol | Soluble | [4] |
| Chloroform:Methanol (1:1) | Soluble | [4] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.08 mg/mL (Estradiol-d4) | [5] |

Note: The solubility of steroid hormones can be influenced by factors such as temperature, the crystalline form of the solute, and the presence of impurities. The provided data should be considered as a guideline, and experimental verification is recommended for specific applications.

Experimental Protocols

Accurate and reproducible experimental outcomes depend on the proper preparation and handling of stock solutions. Below are detailed methodologies for determining solubility and preparing estradiol solutions.

Protocol 1: Preparation of a 10 mM Estradiol Stock Solution in Ethanol

This protocol outlines the steps for preparing a commonly used stock solution concentration.

Materials:

- β-Estradiol powder (Molecular Weight: ~272.38 g/mol for unlabeled, adjust for **Estradiol-d4**)

- 200-proof (absolute) Ethanol, sterile
- Sterile glass vial with a screw cap

Procedure:

- Weighing: Accurately weigh a precise amount of β -Estradiol powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.72 mg of the compound.
- Dissolution: Add the weighed powder to the sterile glass vial.
- Solvent Addition: Add the desired volume of absolute ethanol to the vial.
- Mixing: Gently warm and vortex the solution until the estradiol is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
- Storage: Store the stock solution at -20°C in a tightly sealed vial to prevent evaporation and degradation. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Solubility Determination by High-Performance Liquid Chromatography (HPLC)

This method is a common approach to quantitatively determine the solubility of a compound in a specific solvent.

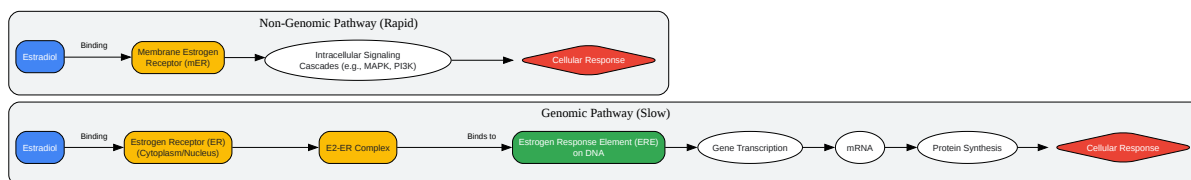
Procedure:

- Equilibration: Add an excess amount of the steroid hormone to a known volume of the solvent in a sealed container.
- Saturation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
- Phase Separation: Centrifuge the saturated solution to pellet the excess undissolved solid.
- Sample Preparation: Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.

- **HPLC Analysis:** Inject the diluted sample into an HPLC system equipped with an appropriate column (e.g., C18) and detector (e.g., UV-Vis).
- **Quantification:** Determine the concentration of the steroid hormone in the sample by comparing its peak area to a standard curve generated from solutions of known concentrations.
- **Solubility Calculation:** Calculate the solubility of the steroid hormone in the original solvent by taking into account the dilution factor.

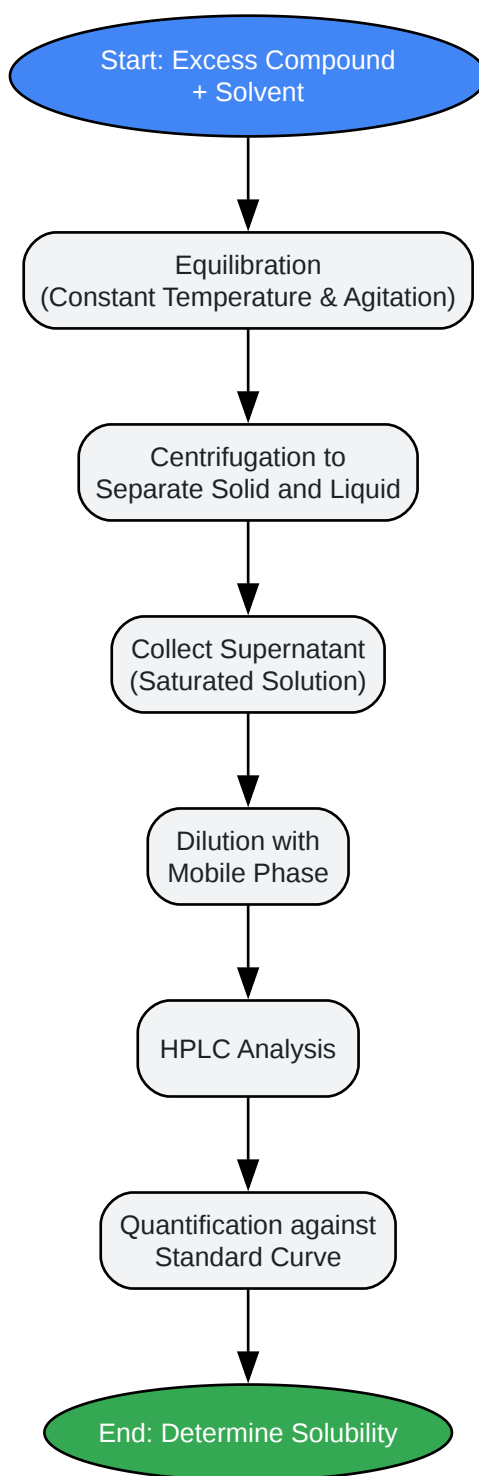
Visualizations

The following diagrams illustrate key concepts related to estradiol's mechanism of action and a general experimental workflow.



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Estradiol's Dual Signaling Pathways.



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General Workflow for Solubility Determination.

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